molecular formula C17H12FN3O4S B2685167 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 922018-53-9

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2685167
CAS RN: 922018-53-9
M. Wt: 373.36
InChI Key: KWOOBEWARUGESZ-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C17H12FN3O4S and its molecular weight is 373.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant Activity

A series of derivatives, including compounds related to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, have been synthesized and evaluated for their anticonvulsant activities. One such study explored the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, identifying compounds with significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. The study highlighted the potential of these compounds in the development of new anticonvulsant drugs, with one compound emerging as the most effective anticonvulsant compound, showcasing a balance between efficacy and safety (R. Nath et al., 2021).

Antibacterial Agents

Another important application area is the synthesis of derivatives as antibacterial agents. A study synthesized several derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and evaluated them for their antibacterial activity. These compounds were found to have significant antibacterial activity, underscoring the potential of this compound derivatives in the development of new antibacterial drugs (K. Ramalingam et al., 2019).

Src Kinase Inhibitory and Anticancer Activities

Derivatives have also been investigated for their Src kinase inhibitory and anticancer activities. A study synthesized N-benzyl-substituted acetamide derivatives containing thiazole instead of pyridine and evaluated them for Src kinase inhibitory activities. The findings suggest that these derivatives, by inhibiting Src kinase, could offer a therapeutic strategy against various cancers, with specific compounds showing inhibition of cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cells (Asal Fallah-Tafti et al., 2011).

Anti-inflammatory Activity

Research into anti-inflammatory applications of related compounds includes the synthesis of novel derivatives and their evaluation for anti-inflammatory activity. A study synthesized eight derivatives and assessed them for anti-inflammatory activity, finding that some compounds showed significant anti-inflammatory activity. This highlights the potential of this compound derivatives in developing new anti-inflammatory medications (K. Sunder et al., 2013).

Mechanism of Action

    Target of Action

    Compounds with a benzo[d][1,3]dioxole structure are often found in a class of organic compounds known as benzylisoquinoline alkaloids . These alkaloids are known to interact with various targets in the body, including receptors, enzymes, and ion channels. The specific target of “N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide” would depend on its exact structure and the presence of functional groups that can interact with these targets.

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4S/c18-11-2-4-12(5-3-11)26-8-15(22)19-17-21-20-16(25-17)10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOOBEWARUGESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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